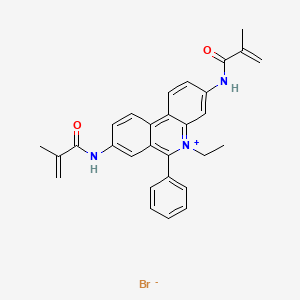

![molecular formula C9H8OS B1602515 Benzo[b]thiophen-7-ylmethanol CAS No. 51830-53-6](/img/structure/B1602515.png)

Benzo[b]thiophen-7-ylmethanol

Descripción general

Descripción

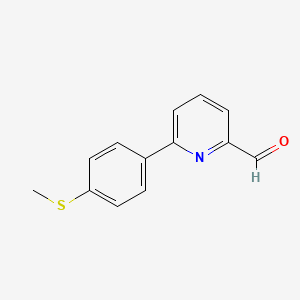

Benzo[b]thiophen-7-ylmethanol is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and has an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of 2-substituted benzo[b]thiophenes has been achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . A wide range of 3-substituted benzothiophenes were obtained in moderate to good yield (up to 87%) .Molecular Structure Analysis

The molecular formula of Benzo[b]thiophen-7-ylmethanol is C9H8OS . The molecular weight is 164.224 Da .Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Aplicaciones Científicas De Investigación

1. Synthesis of 2-substituted benzo[b]thiophene

- Summary of Application: Benzo[b]thiophene and its derivatives are synthesized via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method has been used to synthesize 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .

- Methods of Application: The method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .

- Results or Outcomes: A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%). The synthesized compounds exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .

2. Therapeutic Importance of Synthetic Thiophene

- Summary of Application: Thiophene and its substituted derivatives have broad biological properties and diversified applications in the field of medicinal chemistry . They are considered important structural motifs in pharmaceuticals and biologically active molecules .

- Methods of Application: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results or Outcomes: Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

3. Synthesis of 4,4′-Bibenzo[c]Thiophene Derivatives

- Summary of Application: The study focuses on the synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives . These derivatives are considered new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

- Methods of Application: The synthesis involves the design and creation of unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives .

- Results or Outcomes: The synthesized compounds exhibit bathochromic shifts in their photoabsorption and fluorescence maxima . They also show relatively high fluorescence quantum yields in the solid state .

4. Electrochemically-Promoted Synthesis of Benzo[b]Thiophene-1,1-Dioxides

- Summary of Application: This research presents an approach for the synthesis of benzothiophene motifs under electrochemical conditions . The process involves the reaction of sulfonhydrazides with internal alkynes .

- Methods of Application: The method involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .

- Results or Outcomes: The study showcases the potential application of the protocols in the compatibility of drug molecules .

5. Synthesis of 2-Substituted Benzo[b]Thiophene

- Summary of Application: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method has been used to synthesize a series of 2-substituted benzo[b]thiophenes .

- Methods of Application: The method involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .

- Results or Outcomes: A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) . The synthesized compounds can be used as a cannabinoid receptor ligand .

6. Synthesis of 4,4′-Bibenzo[c]Thiophene Derivatives

- Summary of Application: The study focuses on the synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives . These derivatives are considered new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .

- Methods of Application: The synthesis involves the design and creation of unsubstituted 4,4′-bibenzo[c]thiophene and its silyl-substituted derivatives .

- Results or Outcomes: The synthesized compounds exhibit bathochromic shifts in their photoabsorption and fluorescence maxima . They also show relatively high fluorescence quantum yields in the solid state .

Direcciones Futuras

Benzothiophenes are a promising class of organosulfur compounds . They have a broad range of applications in medicinal chemistry and materials science . The synthesis of benzothiophene derivatives has attracted intensive research . Numerous mild and efficient approaches for the synthesis of benzothiophenes have been developed over the years . Different catalysts and substrates have been applied for benzothiophene synthesis .

Propiedades

IUPAC Name |

1-benzothiophen-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJJFNFAYMLSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586322 | |

| Record name | (1-Benzothiophen-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-7-ylmethanol | |

CAS RN |

51830-53-6 | |

| Record name | (1-Benzothiophen-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)